molecular formula C17H13N3O2S B11461316 2-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile

2-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B11461316
M. Wt: 323.4 g/mol
InChI Key: JDOYNGBOYBRQHS-UHFFFAOYSA-N
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Description

2-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a methoxyphenyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenyl derivative, often through a nucleophilic substitution reaction.

    Attachment of the benzonitrile moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or acyl groups.

Scientific Research Applications

2-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 2-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C17H13N3O2S/c1-21-15-8-6-12(7-9-15)16-19-20-17(22-16)23-11-14-5-3-2-4-13(14)10-18/h2-9H,11H2,1H3

InChI Key

JDOYNGBOYBRQHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3C#N

Origin of Product

United States

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